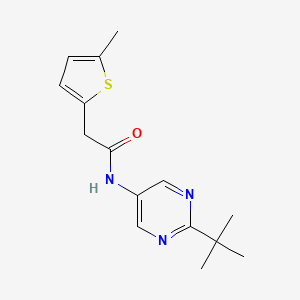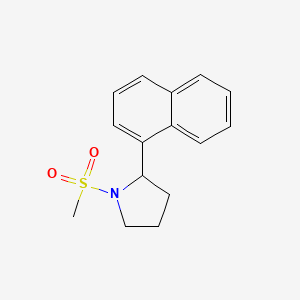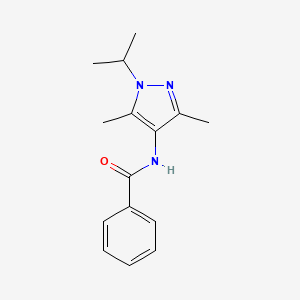
N-(5-chloro-2-methylsulfanylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylsulfanylphenyl)pyrrolidine-1-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
CP-55940 acts on the endocannabinoid system, which plays a key role in regulating pain, inflammation, and neurological function. Specifically, it binds to both CB1 and CB2 receptors, which are located throughout the body and are involved in a wide range of physiological processes. By binding to these receptors, CP-55940 can modulate the release of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of neurological function. It has been shown to reduce pain in animal models of acute and chronic pain, and to reduce inflammation in models of inflammatory disease. In addition, CP-55940 has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in a wide range of neurological processes.
Vorteile Und Einschränkungen Für Laborexperimente
CP-55940 has several advantages for use in lab experiments, including its potency, selectivity, and well-characterized mechanism of action. However, it also has some limitations, including its potential for abuse and the need for careful dosing and monitoring to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on CP-55940. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of CP-55940's potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease. Overall, CP-55940 represents a promising area of research for the development of new therapeutics for a range of conditions.
Synthesemethoden
CP-55940 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzotrifluoride with 2-methylthiophenol, followed by reduction of the nitro group and subsequent reaction with pyrrolidine-1-carboxylic acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its anti-inflammatory properties. In addition, CP-55940 has been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylsulfanylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-17-11-5-4-9(13)8-10(11)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVOFPQDPVYCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)



![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)

![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)